阿伐那非杂质 28

描述

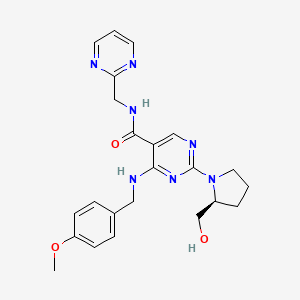

Avanafil impurity 28 is a chemical compound with the linear formula C23H27N7O3 . It is a process-related impurity of Avanafil, a phosphodiesterase type 5 inhibitor used to treat erectile dysfunction in men . The CAS number for Avanafil impurity 28 is 330784-50-4 .

Synthesis Analysis

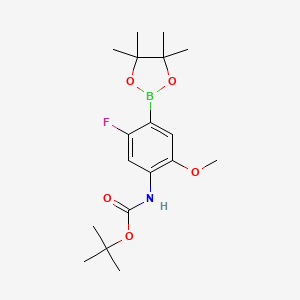

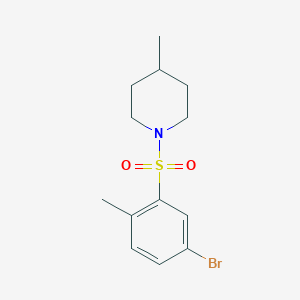

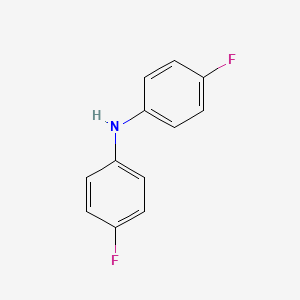

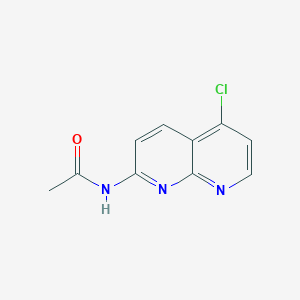

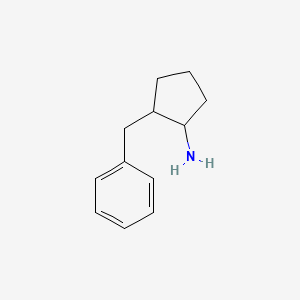

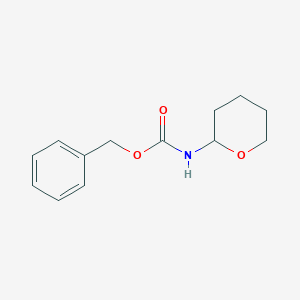

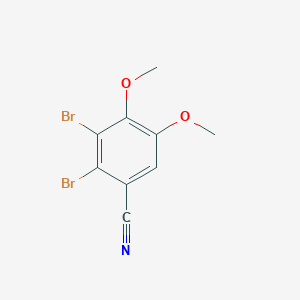

The synthesis of Avanafil impurity 28 has been studied and reported in several papers . Based on the synthesis route and UPLC-MS research, the impurities are inferred as Imp-A, Imp-B, Imp-C, and Imp-D . The structures of these impurities were inferred from LC-MS studies and confirmed by synthesis, followed by spectroscopic characterization such as NMR and mass spectrometry .Molecular Structure Analysis

The molecular structure of Avanafil impurity 28 is represented by the linear formula C23H27N7O3 . Further details about the molecular structure can be inferred from LC-MS studies .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Avanafil impurity 28 have been analyzed using ultra-high performance liquid chromatography (UPLC) . The drug-related substances can be separated well by efficient and selective UPLC .Physical and Chemical Properties Analysis

Avanafil impurity 28 is a white to yellow solid . Its molecular weight is 449.51 . More detailed physical and chemical properties can be obtained from specific laboratory tests.科学研究应用

化学分析和杂质识别

表征和合成阿伐那非的工艺相关杂质对于确保药物的安全性和有效性至关重要。Zhao 等人 (2022) 开发了一种用于检测实验室批次中阿伐那非杂质的梯度超高效液相色谱 (UPLC) 方法,通过 UPLC-MS 研究、合成和光谱表征(如 NMR 和质谱)鉴定了四种杂质(Imp-A、Imp-B、Imp-C 和 Imp-D) (Zhao 等人,2022)。这项研究强调了识别和表征杂质对于药物质量控制的重要性。

稳定性和降解

了解阿伐那非在各种条件下的降解行为对其稳定性评估至关重要。Kumar 等人 (2017) 开发了一种稳定性指示高效液相色谱 (HPLC) 方法,用于同时测定阿伐那非片剂中的降解产物和工艺相关杂质。本研究提供了对阿伐那非在不同应力条件下的稳定性的见解,包括酸、碱、水、氧化、热和光降解 (Kumar 等人,2017)。

新型制剂技术

对阿伐那非的研究已扩展到创新制剂策略,以增强其递送和生物利用度。Ahmed 和 Badr-Eldin (2019) 开发了一种优化的阿伐那非负载侵袭体透皮膜,旨在克服与药物口服生物利用度相关的问题,例如水溶性降低和系统前代谢。这种新方法表明透皮渗透和相对生物利用度显着提高,为阿伐那非的替代递送系统提供了见解 (Ahmed 和 Badr-Eldin,2019)。

作用机制

Target of Action

Avanafil, including its impurities, primarily targets the phosphodiesterase type 5 (PDE5) enzyme . This enzyme is responsible for the degradation of cyclic guanosine monophosphate (cGMP) in the corpus cavernosum located around the penis .

Mode of Action

Avanafil impurity 28, like Avanafil, is a PDE5 inhibitor . It works by inhibiting the PDE5 enzyme, thereby preventing the degradation of cGMP . The increased levels of cGMP lead to smooth muscle relaxation in the corpus cavernosum, promoting blood flow and thus aiding in erectile function .

Biochemical Pathways

The primary biochemical pathway affected by Avanafil impurity 28 is the cGMP pathway . When PDE5 is inhibited, cGMP levels increase, leading to smooth muscle relaxation in the corpus cavernosum. This relaxation allows for increased blood flow, which is essential for the achievement and maintenance of an erection .

Result of Action

The inhibition of PDE5 and the subsequent increase in cGMP levels result in the relaxation of smooth muscle in the corpus cavernosum . This relaxation allows for increased blood flow to the penis, aiding in the achievement and maintenance of an erection .

Action Environment

The action of Avanafil impurity 28, like that of Avanafil, can be influenced by various environmental factors. For instance, the presence of other medications, the user’s health status, and lifestyle factors can all impact the efficacy and stability of the compound . Additionally, process-related impurities of Avanafil, including impurity 28, could have a significant impact on the efficacy and safety of the final product .

未来方向

The development of a UPLC method for Avanafil and the proposed synthesis mechanism can be used for quality control purposes as required by regulatory agencies to ensure the safety and efficacy of the product . This indicates a direction for future research in improving the quality of Avanafil synthesis and understanding the nature of its impurities .

生化分析

Biochemical Properties

It is known that Avanafil interacts with enzymes such as phosphodiesterase type 5

Molecular Mechanism

As an impurity of Avanafil, it may share some of Avanafil’s interactions with biomolecules, potentially including binding interactions, enzyme inhibition or activation, and changes in gene expression

属性

IUPAC Name |

2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-4-[(4-methoxyphenyl)methylamino]-N-(pyrimidin-2-ylmethyl)pyrimidine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27N7O3/c1-33-18-7-5-16(6-8-18)12-26-21-19(22(32)27-14-20-24-9-3-10-25-20)13-28-23(29-21)30-11-2-4-17(30)15-31/h3,5-10,13,17,31H,2,4,11-12,14-15H2,1H3,(H,27,32)(H,26,28,29)/t17-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDZWDGMJFBYLK-KRWDZBQOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCCC4CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CNC2=NC(=NC=C2C(=O)NCC3=NC=CC=N3)N4CCC[C@H]4CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27N7O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

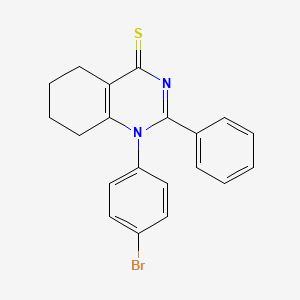

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-bromo-2-(2-chlorobenzoyl)phenyl]cyclohexanecarboxamide](/img/structure/B3260385.png)

![[1-(4-Amino-phenyl)-pyrrolidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B3260417.png)

![2-phenoxy-N-[4-[2-[(2-phenoxybenzoyl)amino]-1,3-thiazol-4-yl]phenyl]benzamide](/img/structure/B3260448.png)